4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16592118
InChI: InChI=1S/C5H10N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h3,5-6,8H,2H2,1H3,(H,7,9)
SMILES:
Molecular Formula: C5H10N2O2S
Molecular Weight: 162.21 g/mol

4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-

CAS No.:

Cat. No.: VC16592118

Molecular Formula: C5H10N2O2S

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- -

Specification

Molecular Formula C5H10N2O2S
Molecular Weight 162.21 g/mol
IUPAC Name 6-hydroxy-2-methylsulfanyl-1,3-diazinan-4-one
Standard InChI InChI=1S/C5H10N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h3,5-6,8H,2H2,1H3,(H,7,9)
Standard InChI Key QJERMNSISXVXNH-UHFFFAOYSA-N
Canonical SMILES CSC1NC(CC(=O)N1)O

Introduction

Structural and Molecular Characteristics

Core Scaffold and Functional Groups

4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- (molecular formula: C5H6N2O2S\text{C}_5\text{H}_6\text{N}_2\text{O}_2\text{S}, molecular weight: 158.18 g/mol) features a pyrimidinone ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1st and 3rd positions. The 4(3H)-tautomer indicates a keto-enol equilibrium, with the keto form dominating in solution . Key substituents include:

  • 6-Hydroxy group (-OH): A polar, hydrogen-bonding moiety that enhances solubility and influences electronic distribution.

  • 2-Methylthio group (-SCH3_3): A sulfur-containing substituent contributing to hydrophobic interactions and nucleophilic substitution reactivity .

Synthetic Methodologies

Cycloaddition-Based Synthesis

A robust route to 4(3H)-pyrimidinones involves [4+2] cycloaddition between trimethylsilylketene (TMS ketene) and 1,3-diaza-1,3-dienes . For example, reacting TMS ketene (Me3SiCH=C=O\text{Me}_3\text{SiCH}=C=O) with a diene containing pre-installed methylthio and hydroxy substituents could yield the target compound. This method, reported by Arai et al., achieves moderate to high yields (up to 94%) under mild conditions (ethyl acetate, room temperature) .

Reaction Scheme:

1,3-Diaza-1,3-diene+2 TMS ketene4(3H)-Pyrimidinone derivative+byproducts\text{1,3-Diaza-1,3-diene} + 2 \text{ TMS ketene} \rightarrow \text{4(3H)-Pyrimidinone derivative} + \text{byproducts}

Alternative Routes

  • Condensation Reactions: Analogous to nicotinonitrile syntheses, 1,3-dicarbonyl compounds may condense with nitrogen-containing CH-acids to form pyrimidinones .

  • Post-Functionalization: Introducing methylthio and hydroxy groups via nucleophilic substitution or oxidation of precursor pyrimidinones .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The 6-hydroxy group may be oxidized to a ketone (C=O\text{C=O}) using agents like KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 .

  • Reduction: The pyrimidinone ring’s C4=O bond can be reduced to CH2\text{CH}_2 with LiAlH4\text{LiAlH}_4, though this may destabilize the aromatic system .

Substitution Reactions

The methylthio group at position 2 is susceptible to nucleophilic displacement. For instance, treatment with NaOMe\text{NaOMe} could replace -SCH3\text{-SCH}_3 with -OCH3\text{-OCH}_3 .

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Compound NameKey SubstituentsMolecular FormulaNotable Properties
4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-6-OH, 2-SCH3_3C5H6N2O2S\text{C}_5\text{H}_6\text{N}_2\text{O}_2\text{S}Potential electrophilic sites at C2 and C6
2-Hydroxypyrimidine 2-OHC4H4N2O\text{C}_4\text{H}_4\text{N}_2\text{O}Strong hydrogen-bonding capacity
3-(2-Chlorophenyl)-2-phenyl-4(3H)-pyrimidinone 2-Ph, 3-(2-Cl-Ph)C16H11ClN2O\text{C}_{16}\text{H}_{11}\text{ClN}_2\text{O}Enhanced steric bulk and lipophilicity

Reactivity Trends

  • Electrophilicity: The methylthio group in the target compound enhances electrophilicity at C2 compared to 2-hydroxypyrimidine .

  • Solubility: The hydroxyl group improves aqueous solubility relative to fully alkylated derivatives .

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